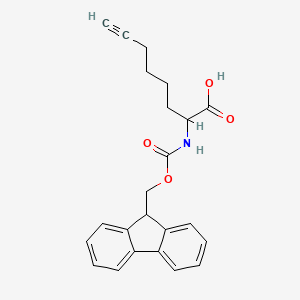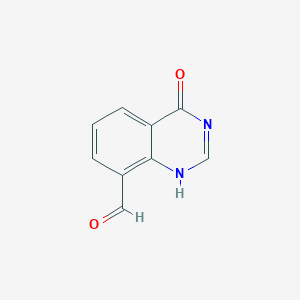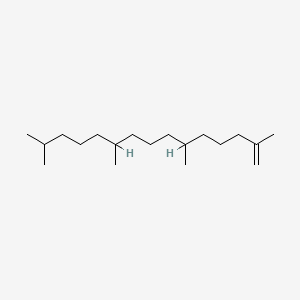
1-Pentadecene, 2,6,10,14-tetramethyl-
描述
1-Pentadecene, 2,6,10,14-tetramethyl-, also known as pristane, is a saturated hydrocarbon with the molecular formula C19H40. It is a branched alkane and is often found in small quantities in mineral oils and biological tissues. This compound is notable for its use in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Pentadecene, 2,6,10,14-tetramethyl- can be synthesized through several methods, including the catalytic hydrogenation of phytol, a diterpene alcohol. The reaction typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, 1-Pentadecene, 2,6,10,14-tetramethyl- is often produced as a byproduct of the refining of crude oil. The compound can be isolated through fractional distillation and further purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-Pentadecene, 2,6,10,14-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions typically involve the addition of hydrogen to the molecule, often using catalysts like nickel or palladium.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学研究应用
1-Pentadecene, 2,6,10,14-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as an adjuvant in immunological research.
Medicine: Investigated for its potential anti-inflammatory properties and its role in inducing arthritis in animal models for research purposes.
Industry: Utilized as a lubricant, corrosion inhibitor, and in the formulation of cosmetics and personal care products.
作用机制
The mechanism by which 1-Pentadecene, 2,6,10,14-tetramethyl- exerts its effects varies depending on its application. In biological systems, it can interact with cellular membranes, influencing membrane fluidity and function. It may also modulate immune responses by acting as an adjuvant, enhancing the body’s immune reaction to antigens.
相似化合物的比较
1-Pentadecene, 2,6,10,14-tetramethyl- can be compared to other similar compounds such as:
Phytane: Another branched alkane with similar properties but differing in its molecular structure.
Squalane: A saturated hydrocarbon used in cosmetics, known for its moisturizing properties.
Hexadecane: A straight-chain alkane with similar physical properties but lacking the branching seen in 1-Pentadecene, 2,6,10,14-tetramethyl-.
The uniqueness of 1-Pentadecene, 2,6,10,14-tetramethyl- lies in its branched structure, which imparts distinct physical and chemical properties, making it valuable in various specialized applications.
属性
IUPAC Name |
2,6,10,14-tetramethylpentadec-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h17-19H,1,7-15H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTRDTWDTOZSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452323 | |
| Record name | 2,6,10,14-tetramethylpentadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-82-1, 60976-73-0 | |
| Record name | Pristene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentadecene, 2,6,10,14-tetramethyl- (VAN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060976730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10,14-tetramethylpentadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
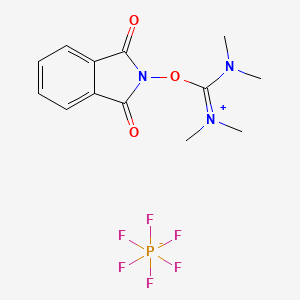
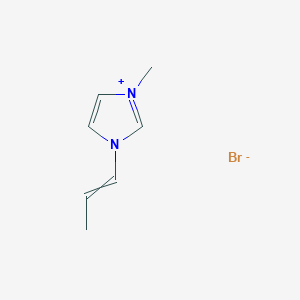
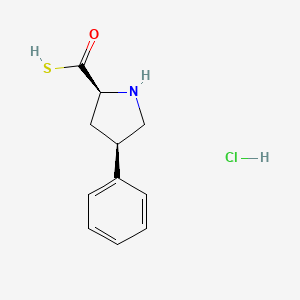
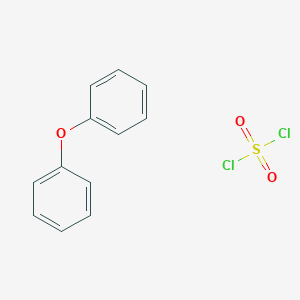
![[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate](/img/structure/B8138634.png)
![N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepin-6-Yl)Methyl)Pyridazine-4-Carboxamide](/img/structure/B8138667.png)
![Rel-(3R,3As,7Ar)-N-(Furan-2-Ylmethyl)-N-Methyloctahydropyrano[3,2-B]Pyrrol-3-Amine](/img/structure/B8138677.png)
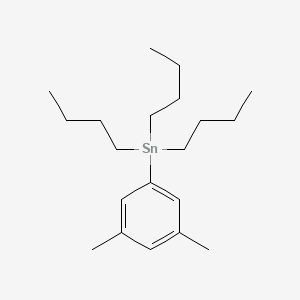
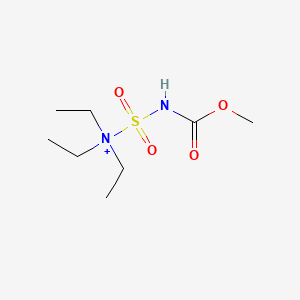
![(2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone](/img/structure/B8138700.png)
![(3AR,6aS)-2-((5-methylfuran-2-yl)methyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8138708.png)
![rel-(2S,3aS,7aS)-N-((5-methylpyrazin-2-yl)methyl)octahydrofuro[2,3-c]pyridine-2-carboxamide](/img/structure/B8138715.png)
